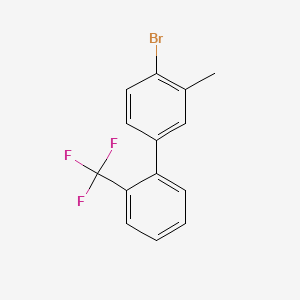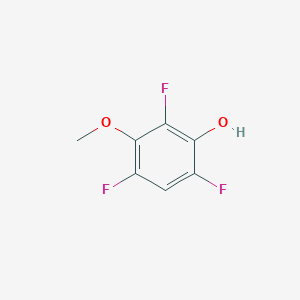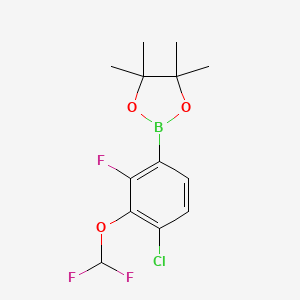
2-(4-Chloro-3-(difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-(difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-(difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-(difluoromethoxy)-2-fluorophenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction temperature is maintained around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-3-(difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and substituted phenyl derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
2-(4-Chloro-3-(difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-(difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with nucleophiles, leading to the formation of boronate esters or other boron-containing species. These interactions are crucial for its reactivity and applications in synthesis and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-(difluoromethoxy)-2-(trifluoromethyl)aniline
- 4-Chloro-3-(difluoromethoxy)-2-(trifluoromethyl)phenylboronic acid
- 4-Chloro-3-(difluoromethoxy)-2-fluorophenylboronic acid
Uniqueness
What sets 2-(4-Chloro-3-(difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart from similar compounds is its unique combination of functional groups, which imparts distinct reactivity and stability. The presence of both chloro and difluoromethoxy groups enhances its electron-withdrawing properties, making it a valuable reagent in various chemical transformations .
Propriétés
Formule moléculaire |
C13H15BClF3O3 |
|---|---|
Poids moléculaire |
322.52 g/mol |
Nom IUPAC |
2-[4-chloro-3-(difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H15BClF3O3/c1-12(2)13(3,4)21-14(20-12)7-5-6-8(15)10(9(7)16)19-11(17)18/h5-6,11H,1-4H3 |
Clé InChI |
XEYTZANWPLUCDP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)OC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14031394.png)

![Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate](/img/structure/B14031415.png)
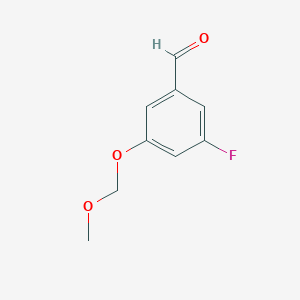
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)
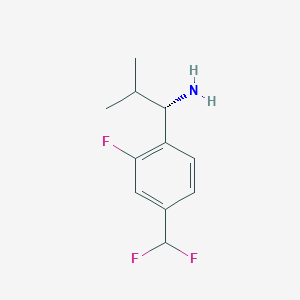
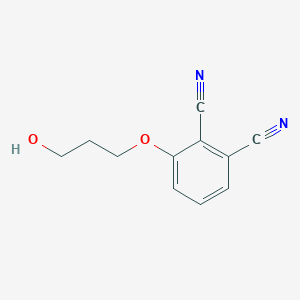


![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)
